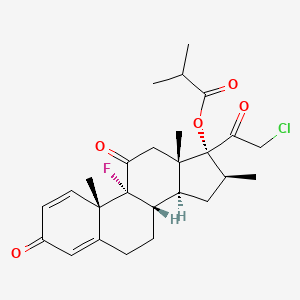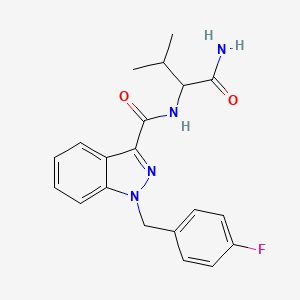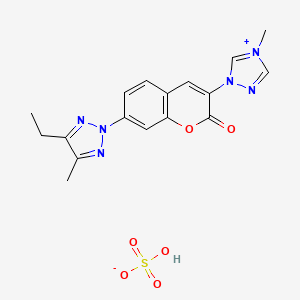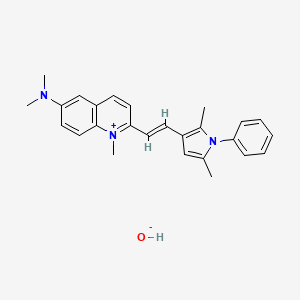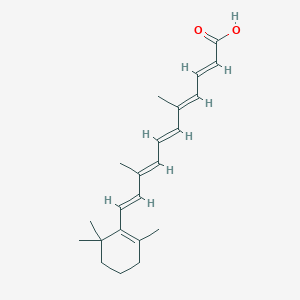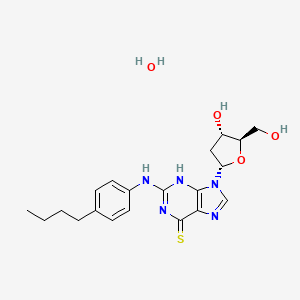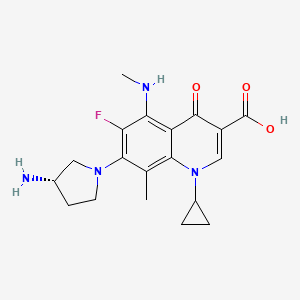
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities. The presence of multiple functional groups, including an amino group, a cyclopropyl group, and a carboxylic acid group, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the quinoline core through a series of cyclization reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
化学反应分析
Types of Reactions
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
科学研究应用
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- 7-(1-Pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid .
Uniqueness
What sets 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the (S)-3-amino-1-pyrrolidinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
178173-88-1 |
|---|---|
分子式 |
C19H23FN4O3 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-5-(methylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23FN4O3/c1-9-16-13(18(25)12(19(26)27)8-24(16)11-3-4-11)15(22-2)14(20)17(9)23-6-5-10(21)7-23/h8,10-11,22H,3-7,21H2,1-2H3,(H,26,27)/t10-/m0/s1 |
InChI 键 |
QUWRHBANJQYSKT-JTQLQIEISA-N |
手性 SMILES |
CC1=C2C(=C(C(=C1N3CC[C@@H](C3)N)F)NC)C(=O)C(=CN2C4CC4)C(=O)O |
规范 SMILES |
CC1=C2C(=C(C(=C1N3CCC(C3)N)F)NC)C(=O)C(=CN2C4CC4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


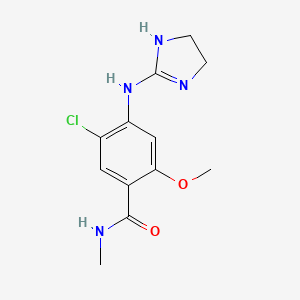
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)

